molecular formula C20H22N4O6S B14933937 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B14933937
M. Wt: 446.5 g/mol
InChI Key: LFCVEVXDFGNLEV-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly those used in the treatment of hypertension .

Preparation Methods

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups on the quinazoline ring.

    Attachment of the acetamide side chain: This is done through acylation reactions using acetic anhydride or similar reagents.

    Sulfonamide formation:

Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of antihypertensive drugs and other therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can be compared with other quinazoline derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C20H22N4O6S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C20H22N4O6S/c1-29-17-9-15-16(10-18(17)30-2)23-12-24(20(15)26)11-19(25)22-8-7-13-3-5-14(6-4-13)31(21,27)28/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,25)(H2,21,27,28)

InChI Key

LFCVEVXDFGNLEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC

Origin of Product

United States

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